molecular formula C16H16ClN5O3S B2594897 2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-methoxyethyl)acetamide CAS No. 1005293-60-6

2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-methoxyethyl)acetamide

Cat. No.: B2594897
CAS No.: 1005293-60-6
M. Wt: 393.85
InChI Key: KOIAVHMFKROIPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[3,4-d]pyrimidine class, characterized by a fused heterocyclic core. Its structure includes:

  • A 4-chlorophenyl substituent at position 1 of the pyrazolo-pyrimidine ring.
  • A thioether linkage at position 6, connecting to an acetamide moiety.
  • A 2-methoxyethyl group on the acetamide nitrogen.

Properties

IUPAC Name

2-[[1-(4-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN5O3S/c1-25-7-6-18-13(23)9-26-16-20-14-12(15(24)21-16)8-19-22(14)11-4-2-10(17)3-5-11/h2-5,8H,6-7,9H2,1H3,(H,18,23)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOIAVHMFKROIPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CSC1=NC2=C(C=NN2C3=CC=C(C=C3)Cl)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-methoxyethyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazolopyrimidine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-chlorophenyl group: This can be achieved through a nucleophilic substitution reaction.

    Thioether formation: The thiol group is introduced via a substitution reaction with a suitable thiol reagent.

    Acetamide formation: The final step involves the reaction of the intermediate with 2-methoxyethylamine under controlled conditions to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-methoxyethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-methoxyethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table highlights key structural differences and similarities:

Compound Name / ID Core Structure Substituents at Key Positions Bioactivity Notes (if available) Reference
Target Compound Pyrazolo[3,4-d]pyrimidin-4-one 1: 4-ClPh; 6: SCH2CONH(2-methoxyethyl) N/A (Hypothesized anticancer potential)
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-chlorophenyl)acetamide Pyrimidin-4-one 2: SCH2CONH(4-ClPh); 4: CH3 Antifungal/antibacterial activity
2-(2,4-Dichlorophenoxy)-N-{2-[5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide Pyrazolo[3,4-d]pyrimidin-4-one 1: 4-MeBz; 6: OCH2CONH(2,4-Cl2PhO) Kinase inhibition (hypothesized)
N-(4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide Pyrazolo[3,4-d]pyrimidin-4-one 1: Fluoro-chromenyl; 3: 2-FPh; 4: NH2 Anticancer (ferroptosis induction)
Key Observations:
  • Substituent Diversity: The target compound’s 2-methoxyethyl group contrasts with bulkier aryl or benzyl groups in analogs (e.g., dichlorophenoxy in ), likely improving aqueous solubility.
  • Thioether vs. Ether Linkages : The thioether in the target compound may enhance metabolic stability compared to ether-linked derivatives .
  • Chlorophenyl vs. Fluorophenyl : Chlorine at position 4 (target) vs. fluorine in could influence electronic effects and target binding.
Yield and Efficiency:
  • The target compound’s synthesis may achieve higher yields (>70%, inferred from ) compared to palladium-catalyzed reactions (e.g., 19% in ).

Physicochemical Properties

Property Target Compound (Inferred) 2-[(4-Methyl-6-oxo...) 2-(2,4-Dichlorophenoxy...)
Melting Point ~250–280°C (estimated) >282°C Not reported
Solubility Moderate (polar 2-methoxyethyl group) Low (hydrophobic ClPh) Low (dichlorophenoxy group)
Hydrogen Bonding Likely strong (amide, pyrimidinone) Strong (amide, pyrimidinone) Moderate (ether, amide)
  • The 2-methoxyethyl group in the target compound likely enhances solubility compared to purely aromatic substituents in .

Biological Activity

The compound 2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-methoxyethyl)acetamide is a novel pyrazolo[3,4-d]pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C13H10ClN5O2SC_{13}H_{10}ClN_{5}O_{2}S, with a molecular weight of approximately 335.77 g/mol. The structure includes a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have demonstrated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. For instance, one study evaluated a closely related compound and found that it showed broad-spectrum anticancer activity against various cancer cell lines with selectivity towards leukemia cells. The mechanism involved the induction of apoptosis and cell cycle arrest at the S phase, with IC50 values indicating potent activity (IC50 = 0.0034 μM against PI3Kδ) .

Cell Line IC50 (µM) Mechanism
HL60 (Leukemia)0.0034Apoptosis induction
A549 (Lung Cancer)3.37Cell cycle arrest at G2/M phase
MCF-7 (Breast Cancer)4.14Apoptosis and necrosis induction

Anti-inflammatory Effects

In addition to its anticancer properties, this compound may exhibit anti-inflammatory effects. Research on related pyrimidine derivatives has shown that they can inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. One study reported that certain derivatives had IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Compound IC50 COX-2 (µM) Comparison
Compound A0.04 ± 0.01Celecoxib (0.04 ± 0.01)
Compound B0.04 ± 0.02

Mechanistic Insights

The mechanisms by which these compounds exert their effects include:

  • Apoptosis Induction : Increased levels of caspase-3 and alterations in mitochondrial membrane potential have been observed in treated cells.
  • Cell Cycle Arrest : Compounds have shown the ability to halt cell cycle progression at specific phases, particularly G2/M and S phases .

Case Studies

One notable case study involved a series of pyrazolo[3,4-d]pyrimidine derivatives where compound 1c demonstrated a selectivity ratio ranging from 0.7 to 39 across various cancer cell lines tested by the National Cancer Institute (NCI). The results highlighted its potential as a lead compound for further development in cancer therapy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.